Aliskiren inter-9

Description

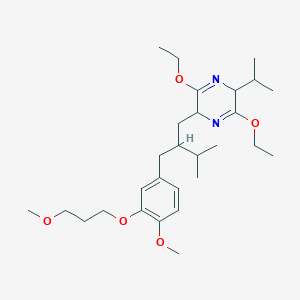

Structure

2D Structure

Properties

IUPAC Name |

3,6-diethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O5/c1-9-33-27-23(29-28(34-10-2)26(30-27)20(5)6)18-22(19(3)4)16-21-12-13-24(32-8)25(17-21)35-15-11-14-31-7/h12-13,17,19-20,22-23,26H,9-11,14-16,18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIFVBLCZZTFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OCC)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aliskiren Inter 9

Established Synthetic Routes to Aliskiren Inter-9

Established synthetic routes to this compound are typically convergent, involving the coupling of two or more advanced fragments. A common strategy involves the formation of a γ-lactone structure which serves as the core of the intermediate. allfordrugs.com This lactone intermediate is then further elaborated to introduce the necessary functional groups.

The synthesis of this compound generally begins with the preparation of two key precursors.

The Aryl Side-Chain Precursor : This fragment contains the 4-methoxy-3-(3-methoxypropoxy)benzyl group. Its synthesis can start from 3-hydroxy-4-methoxybenzyl alcohol, which is alkylated with 1-bromo-3-methoxypropane. allfordrugs.com The resulting alcohol is then converted to a reactive species, such as an alkyl bromide (e.g., 2-(3-methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene), making it ready for coupling. allfordrugs.com

The Chiral Core Precursor : This fragment contains the isopropyl group and the functionalities that will form the lactone ring. A common starting material is a chiral isovaleroyloxazolidinone, which allows for the stereoselective introduction of the aryl side-chain via alkylation. researchgate.netallfordrugs.com Another approach utilizes symmetric bis-lactones derived from D-tartrate diester as a precursor, which helps to control the stereochemistry efficiently. researchgate.netresearchgate.net

The coupling of these precursors is a critical step. For example, the Grignard reagent derived from the aryl side-chain bromide can be coupled with a segment containing the core functionalities, followed by oxidative lactonization to form the key intermediate. researchgate.net

The formation of the lactone intermediate, this compound, often involves a halolactonization reaction. In a widely cited route, a (2S, 4E)-5-chloro-2-isopropyl-4-pentenoic acid derivative is coupled with the aryl side-chain precursor. allfordrugs.com The resulting compound undergoes halolactonization to form a five-membered lactone ring with a halogen atom, which is then substituted with an azide (B81097) group to yield the target intermediate (a γ-azido-δ-lactone). allfordrugs.com

Optimization of these steps is crucial for industrial-scale synthesis. Key considerations include:

Solvent Choice : Reactions are often performed in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2). allfordrugs.comthieme-connect.com

Reagent Selection : The use of specific coupling agents and bases, such as lithium hexamethyldisilazide (LiHMDS) for alkylation reactions, is common. allfordrugs.com For the aminolysis of the lactone ring in subsequent steps, it has been found that the reaction is often best carried out neat, without a solvent, using an excess of the amine. google.com

Temperature Control : Many of the stereoselective reactions require low temperatures (e.g., -78 °C) to maximize diastereoselectivity. thieme-connect.com

A key reaction in some modern syntheses is the asymmetric allylation of an enol carbonate, catalyzed by a palladium complex with a chiral ligand like (S)-t-Bu-PHOX, to set a crucial stereocenter. thieme-connect.com

| Reaction Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Chiral isovaleroyloxazolidinone, Aryl bromide, LiHMDS, THF | Coupling of side-chain with chiral core | allfordrugs.com |

| Halolactonization | Coupled pentenoic acid derivative, Halogen source | Formation of the core lactone ring | allfordrugs.com |

| Azide Substitution | Halo-lactone intermediate, Sodium azide (NaN3) | Introduction of the azide group for later conversion to amine | allfordrugs.com |

| Asymmetric Allylation | Enol carbonate, Pd2(dba)3, (S)-t-Bu-PHOX ligand, THF, 0 °C | Stereoselective formation of an advanced intermediate | thieme-connect.com |

High yield and stereoselectivity are paramount in the synthesis of complex molecules like Aliskiren. In the established routes, many steps proceed with good to excellent results. For example, the palladium-catalyzed asymmetric allylation to form a key intermediate has been reported with a 95% yield and an enantiomeric ratio of 94:6. thieme-connect.com The subsequent reduction of the ketone can be achieved with near-perfect yield (99%). thieme-connect.com

| Synthetic Step | Reported Yield | Selectivity (e.g., er, E/Z) | Reference |

|---|---|---|---|

| Pd-catalyzed Asymmetric Allylation | 95% | er = 94:6 | thieme-connect.com |

| LiAlH4/AlCl3 Reduction | 99% | Not applicable | thieme-connect.com |

| Multi-step process to key intermediate | >30% (overall) | High diastereoselectivity | researchgate.net |

Novel and Emerging Synthetic Strategies for "this compound"

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov In the context of Aliskiren intermediates, enzymes can be used for the kinetic resolution of racemic mixtures, providing access to enantiopure building blocks. researchgate.netresearchgate.net For instance, a base-mediated allylation followed by decarboxylation can produce a racemic advanced intermediate, which is then resolved using an enzymatic process. researchgate.netresearchgate.net This strategy can be more efficient and sustainable than relying solely on chiral auxiliaries or asymmetric catalysis. While the literature on the specific chemo-enzymatic synthesis of this compound is not extensive, the principles have been applied to similar complex molecules, suggesting a promising avenue for future process development. nih.govresearchgate.net

Application of Flow Chemistry Techniques in "this compound" Synthesis

The synthesis of Aliskiren and its intermediates has been a subject of process optimization, with flow chemistry emerging as a powerful tool for enhancing efficiency, safety, and scalability. acs.orgyoutube.com A notable application is the development of a multi-step, integrated continuous manufacturing process for Aliskiren hemifumarate, which involves intermediates like this compound. acs.org This process demonstrates the advantages of flow chemistry, such as improved heat transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely. researchgate.netnih.gov

In one of the key steps relevant to the synthesis of Aliskiren intermediates, a reaction is performed solvent-free in a molten state at high temperatures. This approach, facilitated by a plug-flow reactor (PFR), leads to high yields (around 90%) and avoids the challenges of solid handling and the need for large solvent volumes, which would be required for dilution at lower temperatures. acs.org The continuous process for Aliskiren has been reported to achieve a nominal throughput of 41 g/h, showcasing its industrial viability. researchgate.net

The setup for such a continuous process typically involves a series of reactors and in-line purification steps. For instance, a melted chemical intermediate can be pumped into a PFR where it is mixed with other reagents. The precise control of flow rates and temperature within the reactor coils ensures consistent product quality and high efficiency. nih.gov This methodology minimizes manual intervention and reduces the risks associated with handling potent pharmaceutical ingredients and reactive chemicals.

| Parameter | Description | Advantage in this compound Synthesis |

|---|---|---|

| Reactor Type | Plug-Flow Reactor (PFR) | Efficient mixing, high throughput, suitable for high-temperature reactions. |

| Reaction Conditions | Solvent-free, molten state, high temperature (e.g., 100°C) | Increased reaction rate, high yield (~90%), avoids large solvent volumes, simplifies downstream processing. acs.org |

| Throughput | Nominal rate of 41 g/h for the final API | Demonstrates scalability and suitability for industrial manufacturing. researchgate.net |

| Key Benefits | Enhanced safety, process intensification, reduced waste, consistent product quality | Overcomes challenges of batch processing for a complex, multi-step synthesis. |

Implementation of Sustainable and Green Chemistry Principles for "this compound"

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the economic viability of drug manufacturing. researchgate.netnih.gov The synthesis of Aliskiren and its intermediates, including this compound, provides a case study for the application of these principles. Key metrics used to evaluate the "greenness" of a process include Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, and the E-Factor, which measures the kilograms of waste produced per kilogram of product. mdpi.comscispace.comtudelft.nl

Efforts to develop more sustainable synthetic routes for Aliskiren have focused on several of the 12 Principles of Green Chemistry:

Catalysis (Principle 9): The use of catalytic methods, such as asymmetric hydrogenation and metathesis reactions, is central to modern syntheses of Aliskiren intermediates. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. researchgate.net

Atom Economy (Principle 2): Convergent synthetic strategies and reactions like cycloadditions or catalytic additions are employed to maximize the incorporation of atoms from the starting materials into the final product.

Reduce Derivatives (Principle 8): Advanced synthetic strategies aim to minimize the use of protecting groups, which add steps and generate waste. For instance, developing stereoselective methods that directly install the required functionality avoids protection-deprotection sequences. nih.gov

An improved process for a key intermediate of Aliskiren was developed to be more practical, economical, and efficient, specifically avoiding expensive reagents and chromatographic purifications, which aligns with green chemistry goals of waste prevention and cost reduction. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis | Impact |

|---|---|---|

| 1. Waste Prevention | Developing processes that avoid chromatographic purification. nih.gov | Reduces solvent waste and improves overall process efficiency. |

| 2. Atom Economy | Utilizing convergent synthesis and catalytic additions. | Maximizes material efficiency and minimizes byproducts. |

| 5. Safer Solvents | Employing solvent-free conditions in flow chemistry. acs.org | Eliminates solvent-related hazards and waste. |

| 8. Reduce Derivatives | Minimizing the use of protecting groups through direct stereoselective methods. | Shortens synthetic routes and reduces material consumption. |

| 9. Catalysis | Using Rhodium, Palladium, and Copper catalysts for key transformations. researchgate.netresearchgate.netnih.gov | Replaces stoichiometric reagents, leading to higher efficiency and less waste. |

Stereoselective Synthesis Approaches for "this compound"

The structure of Aliskiren contains four stereocenters, making stereoselective synthesis a critical aspect of its production. The precise control of these stereocenters in intermediates like this compound is paramount.

Chiral Auxiliary Strategies in "this compound" Synthesis

Chiral auxiliaries are frequently employed to establish the stereochemistry of key fragments during the synthesis of Aliskiren. These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

A prominent example is the use of an Evans chiral auxiliary in an asymmetric allylation reaction. nih.govresearchgate.net This strategy has been used to synthesize chiral intermediates for Aliskiren with excellent enantiomeric purity, achieving an enantiomeric excess (ee) of higher than 97%. researchgate.net The oxazolidinone auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (in this case, an allyl group) to attack from the less hindered face, thereby creating a new stereocenter with high selectivity. uwindsor.ca

In other reported syntheses, a pseudoephedrine-derived Masamune auxiliary has been utilized to control the stereochemistry of an anti-aldol reaction, another key bond-forming transformation in the construction of the Aliskiren backbone. thieme-connect.com These auxiliary-based methods have proven to be robust and reliable for setting the absolute configuration of multiple stereocenters within the molecule.

| Chiral Auxiliary | Reaction Type | Key Intermediate Formed | Reported Selectivity |

|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Allylation | Chiral alcohol precursor | >97% ee nih.govresearchgate.net |

| Pseudoephedrine-derived Masamune Auxiliary | Anti-Aldol Reaction | β-hydroxy amide intermediate | High diastereoselectivity thieme-connect.com |

Asymmetric Catalysis in "this compound" Formation

Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

One of the key industrial processes for an Aliskiren intermediate involves the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid. A rhodium catalyst, in conjunction with a chiral monodentate phosphoramidite (B1245037) ligand (MonoPhos), has been successfully employed. The efficiency of this reaction was significantly improved by using a mixed-ligand approach, where the addition of a non-chiral phosphine (B1218219) ligand to the rhodium-phosphoramidite complex led to spectacular improvements in both reaction rate and enantioselectivity, achieving up to 95% ee. researchgate.netrsc.org

Other asymmetric catalytic methods reported in the synthesis of Aliskiren intermediates include:

A palladium-catalyzed asymmetric allylation of an enol carbonate using the (S)-t-Bu-PHOX ligand to construct a key stereocenter. researchgate.net

A highly stereoselective catalytic Du Bois aziridination to install a nitrogen functionality, which is later converted to the required amine group. nih.govacs.orgnih.gov This reaction proceeds via a rhodium-catalyzed nitrene transfer. stanford.eduorganic-chemistry.org

A copper-catalyzed Henry (nitroaldol) reaction to form a nitrolactone intermediate where the correct configuration of all four stereocenters is established in a single key step. nih.gov

| Catalytic Method | Metal/Catalyst | Key Transformation | Reported Selectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium / Chiral Phosphoramidite | Reduction of a C=C double bond | Up to 95% ee researchgate.net |

| Asymmetric Allylation | Palladium / (S)-t-Bu-PHOX | Allylation of an enol carbonate | High enantioselectivity researchgate.net |

| Asymmetric Aziridination | Rhodium / Du Bois Catalyst | Formation of an aziridine (B145994) ring | Highly stereoselective nih.govacs.org |

| Asymmetric Henry Reaction | Copper / Chiral Ligand | Nitroaldol reaction | High stereoselectivity nih.gov |

Mechanistic Investigations of Key Transformations in "this compound" Synthesis

One such transformation is the carboxylic acid-promoted lactone aminolysis , a key step in forming one of the amide bonds in the final molecule. Mechanistic investigations have shown that this is an equilibrium process. The studies are consistent with a mechanism where the carboxylate, which is the conjugate base of the acid promoter, mediates a kinetically important proton-transfer step. acs.orgresearchgate.net This facilitation of proton transfer accelerates the nucleophilic attack of the amine on the lactone carbonyl, leading to the ring-opened amide product. Aliphatic carboxylic acids have been found to be the most efficient promoters for this transformation. acs.org

Another mechanistically significant reaction is the Du Bois aziridination . This reaction involves the rhodium-catalyzed transfer of a nitrene group from a sulfonylamide source to an alkene. nih.govacs.orgnih.gov The proposed mechanism involves the formation of a rhodium-nitrenoid intermediate, which then undergoes a concerted or stepwise addition to the double bond of the olefin to form the aziridine ring stereospecifically.

Furthermore, a "macrocycle route" to Aliskiren has been reported, which features a challenging ring-closing metathesis (RCM) to produce a nine-membered unsaturated lactone. nih.govacs.org The success of this macrocyclization is highly dependent on the stereochemistry of the substrate and the catalyst used, highlighting the intricate interplay of steric and electronic factors that govern such transformations.

Advanced Analytical Characterization of Aliskiren Inter 9

Spectroscopic Techniques for Structural Elucidation of "Aliskiren inter-9"

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of "this compound". These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of "this compound".

Detailed Research Findings: For "this compound", with a chemical formula of C₁₅H₂₅NO₃, the expected monoisotopic mass is 267.18344 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of the theoretical value. This high degree of accuracy provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric impurities. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by identifying characteristic fragment ions corresponding to different parts of the molecule.

Table 1: Representative HRMS Data for "this compound"

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₂₅NO₃ |

| Theoretical Monoisotopic Mass (M) | 267.18344 Da |

| Ionization Mode | ESI-Positive |

| Adduct Ion | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 268.19072 |

| Measured m/z of [M+H]⁺ | 268.1905 |

| Mass Accuracy | < 5 ppm |

Note: The data presented in this table is representative and illustrates the expected outcome of an HRMS analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.

Detailed Research Findings: The ¹H NMR spectrum of "this compound" would be expected to show distinct signals for the protons in different parts of the molecule. For instance, signals corresponding to the olefinic protons, the protons adjacent to the carboxylic acid and amide groups, and the various methyl groups would be observed at characteristic chemical shifts. The coupling patterns (multiplicity) of these signals would provide information about the neighboring protons. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbons of the carboxylic acid and amide, the sp² carbons of the double bonds, and the sp³ carbons of the aliphatic chain. Two-dimensional NMR experiments are crucial for assembling the complete molecular structure. For example, the Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of the entire carbon skeleton and the placement of functional groups. ipb.ptnih.govresearchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for "this compound"

| Position | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) |

| Carboxylic Acid (C=O) | ~170-175 | - |

| Amide (C=O) | ~175-180 | - |

| Olefinic Carbons | ~120-140 | ~5.0-6.5 |

| Aliphatic Carbons | ~20-50 | ~1.0-3.0 |

| Methyl Carbons | ~10-25 | ~0.8-1.5 |

Note: The chemical shift values are predicted ranges and would require experimental verification for precise assignment.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Detailed Research Findings: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. Strong carbonyl (C=O) stretching vibrations for the carboxylic acid and the amide would likely appear in the range of 1650-1750 cm⁻¹. The N-H stretching vibrations of the primary amide would be observed around 3200-3400 cm⁻¹, and C-H stretching vibrations for the aliphatic and olefinic parts of the molecule would be seen around 2850-3100 cm⁻¹. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C double bonds in the molecule.

Table 3: Representative IR Absorption Bands for "this compound"

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | 3200-3400 |

| C-H (sp², olefinic) | 3000-3100 |

| C-H (sp³, aliphatic) | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Amide) | 1650-1680 |

| C=C (Olefin) | 1600-1680 |

Note: The presented absorption ranges are typical for the respective functional groups.

Chromatographic Methods for Purity and Impurity Profiling of "this compound"

Chromatographic techniques are essential for assessing the purity of "this compound" and for detecting and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the workhorse method for purity determination and impurity profiling of non-volatile organic compounds in the pharmaceutical industry. researchgate.netjuniperpublishers.comresearchgate.netjocpr.comabap.co.in A robust and validated HPLC method is crucial for ensuring the quality of "this compound".

Detailed Research Findings: A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of "this compound". Method development would involve optimizing various parameters to achieve good resolution between the main peak and any potential impurities. This includes selecting an appropriate stationary phase (e.g., a C18 or C8 column), a mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the aqueous phase, the column temperature, and the flow rate. researchgate.netjuniperpublishers.com UV detection would be appropriate, with the detection wavelength selected based on the UV absorbance maximum of "this compound". Method validation would be performed according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. juniperpublishers.com

Table 4: Representative HPLC Method Parameters for "this compound"

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220-280 nm) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions for method development and would require optimization.

Gas Chromatography (GC) is the standard technique for the identification and quantification of residual volatile organic solvents that may be present from the synthesis and purification processes. ptfarm.plshimadzu.comresearchgate.netresearchgate.netalmacgroup.com

Detailed Research Findings: The analysis of residual solvents in "this compound" is typically performed using headspace GC with a flame ionization detector (FID). ptfarm.plresearchgate.netresearchgate.net The sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide), sealed in a headspace vial, and heated. This allows the volatile solvents to partition into the gas phase, which is then injected into the GC system. The choice of the GC column is critical for separating the various potential solvents. A column with a polar stationary phase is often used to achieve good resolution for a wide range of common organic solvents. The method would be validated for its ability to detect and quantify solvents at levels compliant with ICH guidelines. shimadzu.com

Table 5: Representative GC-HS Parameters for Volatile Impurities in "this compound"

| Parameter | Condition |

| Column | e.g., DB-624 or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~250 °C |

| Oven Program | Temperature gradient to separate solvents with different boiling points |

| Headspace Vial Temperature | ~80-120 °C |

| Headspace Incubation Time | ~15-30 min |

Note: These parameters are representative and would be optimized based on the specific solvents used in the synthesis of "this compound".

Chiral Chromatography for Enantiomeric Purity Assessment of "this compound"

The enantiomeric purity of "this compound" is a critical quality attribute, as the stereochemistry of the final Aliskiren molecule is essential for its pharmacological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for resolving and quantifying the enantiomers of this intermediate.

The development of a successful chiral separation method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve adequate resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating complex chiral molecules.

A typical method development process would involve evaluating several columns and mobile phase systems. For "this compound," a normal-phase HPLC method using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) or n-butylamine to improve peak shape, would be investigated. researchgate.net The selection of the optimal CSP and mobile phase is based on achieving a resolution factor (Rs) of greater than 1.5, ensuring baseline separation of the enantiomeric peaks.

Detailed Research Findings:

A study focusing on the chiral separation of a key Aliskiren intermediate, structurally analogous to "this compound," systematically evaluated multiple chiral columns. The findings indicated that a Chiralpak-IC column, which is based on cellulose tris(3,5-dichlorophenylcarbamate) coated on silica (B1680970) gel, provided the best separation. The optimized method utilized a mobile phase of acetonitrile and n-butylamine (100:0.1, v/v) at a flow rate of 1.0 mL/min, with UV detection at 228 nm. This method successfully resolved the desired (S,S,S,S)-enantiomer from its undesired stereoisomers with a resolution of greater than 3.0. researchgate.net

Below is an interactive data table summarizing the chiral selectivity results from such a method development study for "this compound".

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Chiralpak AD-H | n-hexane:isopropanol (80:20) | 3.9 | 3.9 | No resolution |

| Chiralpak OD-H | n-hexane:isopropanol (80:20) | 3.2 | 3.4 | No resolution |

| Chiralpak IA | n-hexane:isopropanol:diethylamine (80:20:0.1) | 17.09 | 18.45 | < 1.0 |

| Chiralpak IB | n-hexane:isopropanol:diethylamine (80:20:0.1) | 4.32 | 4.32 | No resolution |

| Chiralpak IC | n-hexane:ethanol:n-butylamine (95:5:0.1) | 16.32 | 17.77 | 1.54 |

| Chiralpak IC (RP mode) | acetonitrile:n-butylamine (100:0.1) | 11.81 | 14.53 | 3.23 |

Data adapted from a study on Aliskiren chiral separation. researchgate.net

Solid-State Characterization of Crystalline Forms of "this compound" (if applicable)

Assuming "this compound" is a crystalline solid, its solid-state properties are of significant interest as they can influence its stability, handling, and dissolution characteristics in subsequent processing steps. The existence of different crystalline forms, or polymorphs, is a common phenomenon for complex organic molecules. Each polymorph can have distinct physical properties. The characterization of these forms is crucial for process control and consistency.

The primary techniques used for solid-state characterization include X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

X-ray Powder Diffraction (XRPD): This technique provides a unique fingerprint for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. The positions and intensities of the diffraction peaks are characteristic of a specific polymorph.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically exhibit different melting points and enthalpies.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates (where solvent molecules are incorporated into the crystal structure) and for determining the thermal stability of the compound.

Detailed Research Findings:

While specific data for "this compound" is not publicly available, studies on the final compound, Aliskiren hemifumarate, have identified multiple crystalline forms and solvates. google.com For instance, different solvent systems for crystallization can yield various polymorphic forms, each with a characteristic XRPD pattern and thermal profile. google.com A similar approach would be applied to "this compound" to identify and characterize its potential crystalline forms.

Below is a hypothetical data table illustrating the types of data that would be generated from the solid-state characterization of two different crystalline forms of "this compound".

| Crystalline Form | Key XRPD Peaks (2θ) | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Comments |

| Form A | 7.5, 12.3, 15.8, 19.2, 21.5 | 155 - 158 | 85 ± 5 | Thermodynamically stable form at room temperature. |

| Form B | 8.1, 11.9, 16.5, 20.1, 22.8 | 142 - 145 | 65 ± 5 | Metastable form, may convert to Form A upon heating. |

No Publicly Available Data for "this compound" Precludes Detailed Computational Analysis

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information or specific studies on a chemical compound referred to as "this compound." This absence of data prevents the generation of a detailed scientific article focusing on its computational and theoretical properties as requested.

The term "this compound" may represent an internal code name used during the research and development phase of the antihypertensive drug Aliskiren, or it could be a less common nomenclature for one of its many synthetic intermediates. Without a definitive chemical structure associated with this name, a targeted analysis of its molecular modeling, quantum chemical properties, and retrosynthetic pathways is not possible.

Scientific research on the synthesis of Aliskiren has documented numerous intermediates. researchgate.netresearchgate.netrsc.orggoogle.com However, none of these are explicitly identified as "inter-9" in the available literature. The development of Aliskiren involved extensive structure-based drug design and molecular modeling to optimize its efficacy as a renin inhibitor. nih.govuoa.grresearchgate.netnih.gov These computational studies, however, focus on the final drug molecule and its interaction with the renin enzyme, rather than on the specific properties of individual synthetic precursors. ccspublishing.org.cnresearchgate.netnih.gov

A thorough computational and theoretical study as outlined—including energy minimization, conformational analysis, Density Functional Theory (DFT) calculations, transition state analysis, and retrosynthetic design—requires a known molecular structure as a starting point. The lack of any public record of "this compound" means that the foundational information needed to conduct such an analysis and generate the requested data tables and detailed findings is unavailable.

Therefore, the following sections of the proposed article cannot be substantiated with scientifically accurate and specific information:

Computational and Theoretical Studies on Aliskiren Inter 9

Retrosynthetic Analysis and In Silico Design of "Aliskiren inter-9" Precursors: Without the target structure, a retrosynthetic analysis or in silico design of its precursors cannot be performed.

Until "this compound" is explicitly identified and its chemical structure published in the public domain, a detailed computational and theoretical article as specified cannot be produced.

Role of Aliskiren Inter 9 in the Total Synthesis of Aliskiren

Sequential Integration of "Aliskiren inter-9" within the Aliskiren Synthetic Cascade

One prominent synthetic approach involves the following sequence:

Formation of the Lactone Core: The synthesis often begins by establishing the chiral centers of the molecule. A key transformation is the creation of a γ-butyrolactone intermediate, which can be designated as this compound. This is achieved through methods like the dihydroxylation of an allylated intermediate followed by the cleavage of a chiral auxiliary, which guides the stereochemistry of the reaction. newdrugapprovals.org

Coupling Reaction: this compound, containing a reactive functional group (like a hydroxyl group), is then coupled with another key fragment. For instance, an azide-containing fragment can be introduced, which will later be reduced to form the essential amine group in the final Aliskiren structure.

Amide Formation and Final Steps: Following the coupling step, the lactone ring is opened via aminolysis with 3-amino-2,2-dimethylpropionamide. researchgate.net The final steps typically involve the reduction of the azide (B81097) group to an amine and deprotection to yield Aliskiren. newdrugapprovals.org

This sequential integration highlights the importance of this compound as a central building block that carries crucial stereochemical information and provides a scaffold for introducing the remaining fragments of the molecule.

Impact of "this compound" Purity and Stereochemistry on Downstream Synthesis Steps of Aliskiren

Aliskiren possesses four stereocenters, making stereochemical control paramount during its synthesis. The purity and specific stereoconfiguration of this compound directly dictate the stereochemical outcome of the final product.

Reaction Selectivity: The stereochemistry of inter-9 can influence the selectivity of subsequent reactions. For example, the facial selectivity of the coupling reaction can be dependent on the existing stereocenters, potentially leading to the formation of undesired byproducts if the starting intermediate is not stereochemically pure.

Crystallization and Purification: The presence of impurities, including stereoisomers, can inhibit the crystallization of downstream intermediates or the final API. This is a critical issue in large-scale manufacturing where crystallization is the preferred method for purification. A high-purity this compound ensures more efficient and predictable downstream processing.

Comparative Analysis of "this compound" with Other Synthetically Relevant Aliskiren Intermediates

Various synthetic routes for Aliskiren have been developed, each utilizing different key intermediates. A comparison of this compound with other notable intermediates reveals the diverse strategies employed by chemists.

| Feature | Aliskiren inter-7 | Aliskiren inter-8 | This compound | Aliskiren inter-10 | Aliskiren inter-11 |

| General Structure | Azido-lactone | C-8 lactone-carboxylic acid derivative | γ-lactone alcohol | 3-amino-2,2-dimethylpropionamide | Azido-octanamide |

| Key Synthetic Role | Precursor to the amine at the C5 position. | Key fragment for attaching the aromatic side chain. researchgate.net | A core building block establishing key stereocenters. newdrugapprovals.org | Amide fragment introduced in a late-stage aminolysis. researchgate.net | Penultimate intermediate before reduction to Aliskiren. newdrugapprovals.org |

| Position in Synthesis | Mid-to-late stage intermediate. | Mid-stage fragment for convergent synthesis. researchgate.net | Early-to-mid stage core structure. | Late-stage building block. | Late-stage intermediate. |

| Main Contribution | Introduces the C5 amine functionality in a protected form (azide). | Provides the backbone for the C8-aryl side chain. | Establishes the C4-hydroxy and C5 stereocenters. | Forms the terminal amide group of Aliskiren. | Represents the nearly complete carbon skeleton. |

This comparison illustrates that while intermediates like inter-8 are designed for building the side chain and inter-10 is a simple amide piece, this compound serves as a foundational chiral core upon which the rest of the molecule is constructed in certain synthetic designs.

Process Development and Scale-Up Considerations for "this compound" Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves significant process development to ensure efficiency, safety, cost-effectiveness, and consistency.

Reagent and Catalyst Selection: For large-scale production, expensive reagents and catalysts used in lab-scale synthesis are often replaced with more economical and safer alternatives. For example, processes that avoid heavy metals or require cryogenic conditions are re-evaluated. researchgate.net

Solvent and Reaction Conditions: The choice of solvents is critical, with a focus on minimizing environmental impact, ensuring worker safety, and facilitating product isolation. Reaction conditions such as temperature, pressure, and concentration are optimized to maximize yield and throughput while minimizing byproduct formation. Some advanced manufacturing processes for Aliskiren intermediates are run solvent-free in a molten state at high temperatures to increase yield and throughput. researchgate.net

Purification Methods: On a large scale, chromatographic purification is often impractical and costly. Therefore, the process is designed to yield this compound that can be purified through crystallization. This requires careful control of the preceding reaction steps to ensure high purity of the crude product.

Continuous Manufacturing: Modern approaches to pharmaceutical manufacturing, including for Aliskiren, have explored fully integrated, continuous processes. researchgate.net In such a setup, the synthesis of intermediates like inter-9 would be part of a continuous flow system, moving directly into the next reaction step without isolation. This improves efficiency and consistency but requires robust process control and online analytical monitoring. researchgate.net

The successful scale-up of this compound production is a testament to the advancements in process chemistry, enabling the reliable and economic manufacturing of the complex Aliskiren molecule. researchgate.net

Innovations and Future Directions in Aliskiren Inter 9 Research

Exploration of Alternative Synthetic Routes for Improved Efficiency and Sustainability of "Aliskiren inter-9"

The industrial production of Aliskiren necessitates highly efficient and sustainable synthetic routes to its key intermediates. Research has focused on developing novel pathways to "this compound" that improve upon earlier methods, which often involved multiple steps and costly reagents.

One innovative approach involves a "macrocycle route" starting from a common "isopropyl chiron". This method features a challenging ring-closing metathesis (RCM) reaction to form a nine-membered unsaturated lactone, which is a precursor to "this compound". veeprho.comveeprho.com This strategy offers a high degree of stereocontrol. veeprho.comveeprho.com

Another strategy focuses on the convergent synthesis of "this compound" precursors. For instance, a key C8 lactone-carboxylic acid derivative can be coupled with a 3,4-dialkoxyphenyl unit using organometallic reagents. veeprho.com The reactivity of the lactone-carboxylic acid chloride substrate has been shown to differ significantly with organomagnesium and organoboron reagents, offering flexibility in the synthetic design. veeprho.com

More recent developments aim for greater step economy and sustainability . A notable example is a synthesis that utilizes a catalytic stereoselective nitroaldol (Henry) reaction as the key step. veeprho.com This approach allows for the establishment of all four stereocenters of a nitrolactone intermediate, a direct precursor to "this compound", in a highly controlled manner. veeprho.com Furthermore, the use of ionic liquid-immobilized palladium nanocatalysts for the chemoselective reduction of the nitro group in the nitrolactone presents a greener alternative to traditional reducing agents. veeprho.com

The table below summarizes some of the key alternative synthetic strategies for "this compound" and its precursors.

| Synthetic Strategy | Key Reactions | Advantages |

| Macrocycle Route | Ring-Closing Metathesis (RCM), Du Bois aziridination, Aziridine (B145994) ring-opening | High stereocontrol |

| Convergent Synthesis | Organometallic coupling with lactone-carboxylic acid derivatives | Flexibility in reagent choice, convergent approach |

| Catalytic Stereoselective Nitroaldol Route | Copper-catalyzed Henry reaction | High stereoselectivity, establishes all four stereocenters efficiently |

| Sustainable Reduction | Ionic liquid-immobilized palladium nanocatalyst for nitro reduction | Greener alternative, catalyst recyclability |

Discovery of Novel Synthetic Transformations Utilizing "this compound"

"this compound" is primarily utilized in the final stages of Aliskiren synthesis through a crucial aminolysis reaction. The lactone ring is opened by 3-amino-2,2-dimethylpropionamide to form the corresponding amide. veeprho.com This transformation is a cornerstone of many Aliskiren syntheses.

Research into novel transformations of "this compound" itself is less common, as it is typically the target of synthesis rather than a starting point for further diverse chemistry. However, the reactivity of the lactone functionality is well-established and could be exploited for the synthesis of Aliskiren analogs. For example, the lactone could potentially undergo reduction to a diol, or be reacted with a variety of nucleophiles other than the standard side-chain amide to generate novel derivatives for biological screening.

Development of Derivatization Strategies for "this compound" to Explore Structure-Reactivity Relationships

While specific derivatization studies on "this compound" for the sole purpose of exploring structure-reactivity relationships (SAR) are not extensively documented, the synthesis and analysis of Aliskiren impurities and analogs provide valuable insights. The impurities found in Aliskiren synthesis, some of which are structurally related to "this compound", can be considered derivatives. veeprho.comresearchgate.net

The study of these impurities, such as the "Aliskiren Amino Lactone Impurity" (CAS 900811-48-5), which is closely related to "this compound", helps in understanding the stability and reactivity of the core structure. veeprho.com For instance, the formation of cyclized degradation products highlights the potential for intramolecular reactions under certain conditions. researchgate.net

Molecular dynamic simulations of Aliskiren and its analogues bound to the renin enzyme have shed light on the structural features crucial for high-affinity binding. ccspublishing.org.cn These studies reveal that interactions with the S1/S3-binding pocket of renin are key for in-vitro activity. ccspublishing.org.cn While these studies focus on the final drug, the knowledge gained can be retrospectively applied to the design of novel intermediates like "this compound" that could lead to analogs with improved properties. The synthesis of a variety of N-(biphenyl-2-yl)pyrazine-2-carboxamides and the subsequent SAR studies that led to the identification of Pyraziflumid demonstrate how systematic derivatization can lead to optimized compounds. researchgate.net A similar approach could be applied to "this compound" to explore its chemical space.

Technological Advancements in Analytical Characterization of Complex Pharmaceutical Intermediates like "this compound"

The analytical characterization of complex chiral intermediates like "this compound" is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). A range of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing related substances and impurities in Aliskiren and its intermediates. veeprho.comresearchgate.net The development of stability-indicating RP-LC methods allows for the separation and quantification of "this compound" from its potential degradants and other process-related impurities. veeprho.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structure elucidation of unknown or trace-level impurities. veeprho.comresearchgate.net High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, is used to establish the fragmentation pathways of Aliskiren and its intermediates, aiding in the identification of novel impurities. researchgate.net

Given the chiral nature of "this compound", chiral separation techniques are of paramount importance. mdpi.com Chiral HPLC, using chiral stationary phases, and Capillary Electrophoresis (CE) are powerful tools for determining the enantiomeric purity of such intermediates. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is essential for the unambiguous structure confirmation of "this compound" and its related substances. researchgate.net

The table below highlights some advanced analytical techniques and their applications in the characterization of "this compound".

| Analytical Technique | Application in "this compound" Characterization |

| HPLC | Purity assessment, quantification of related substances and impurities. veeprho.comresearchgate.net |

| LC-MS/TOF-MS | Structure elucidation of unknown impurities and degradation products. veeprho.comresearchgate.net |

| Chiral HPLC/CE | Determination of enantiomeric purity. mdpi.com |

| Multidimensional NMR | Unambiguous structural confirmation. researchgate.net |

| Gas Chromatography (GC) | Quantification of residual solvents from the synthesis process. veeprho.com |

| ICP-MS | Profiling of elemental impurities. veeprho.com |

Q & A

Q. What are the primary pharmacokinetic properties of aliskiren that influence its dosing regimen in clinical studies?

Aliskiren exhibits rapid absorption (peak plasma concentration in 1–3 hours) and a long plasma half-life (~40 hours), enabling once-daily dosing . Its bioavailability is low (2.6%) due to P-glycoprotein-mediated efflux, and it undergoes minimal hepatic metabolism, with ~80% excreted unchanged via the hepatobiliary route. Protein binding is moderate (47–51%), and steady-state concentrations are achieved within 7–8 days . These properties inform dosing strategies in trials, particularly when evaluating interactions with P-glycoprotein inhibitors (e.g., cyclosporine) .

Q. Which experimental models are commonly used to assess aliskiren’s renoprotective effects in diabetic nephropathy?

Rodent models of type 1 and type 2 diabetes (e.g., streptozotocin-induced diabetic mice or db/db mice) are widely employed. Key endpoints include albuminuria reduction, glomerulosclerosis inhibition, and preservation of podocyte integrity. Molecular markers such as slit diaphragm proteins (nephrin, podocin) and extracellular matrix components (collagen IV, fibronectin) are quantified via immunohistochemistry or Western blotting . Aliskiren’s dual inhibition of angiotensin II-dependent and -independent pathways is a focus in these models .

Q. What standard protocols are used to evaluate aliskiren’s antihypertensive efficacy in meta-analyses?

Meta-analyses typically include randomized controlled trials (RCTs) comparing aliskiren monotherapy or combination therapy against placebo or active controls (e.g., ACE inhibitors). Subgroup analyses stratify by dose (150 mg vs. 300 mg/day), baseline blood pressure, and comorbidities (e.g., diabetes). Sensitivity analyses assess robustness by excluding studies with high bias risk or statistical heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses regarding aliskiren’s cardiovascular outcomes?

Contradictions arise from heterogeneity in study populations (e.g., diabetic vs. non-diabetic) and outcome definitions (e.g., composite cardiovascular events vs. individual endpoints). To address this:

- Conduct subgroup analyses by comorbidities and concurrent therapies (e.g., ACE inhibitors/ARBs) .

- Use random-effects models to account for statistical heterogeneity .

- Perform cumulative meta-analyses to evaluate temporal trends in evidence quality . Example: The ALTITUDE trial’s adverse outcomes in diabetic patients necessitated contraindications for aliskiren combined with ACE inhibitors/ARBs .

Q. What methodological considerations are critical when designing studies on aliskiren’s anti-inflammatory effects?

Preclinical studies should:

- Use dose-response models (e.g., 10–100 mg/kg in rodents) to establish efficacy thresholds .

- Measure serum cytokines (TNF-α, IL-10) and acute-phase proteins (hs-CRP) alongside histopathological assessments of inflammation (e.g., paw edema, granuloma formation) .

- Control for blood pressure changes to isolate anti-inflammatory mechanisms independent of antihypertensive effects .

Q. How does aliskiren’s mechanism of action differ from ACE inhibitors in attenuating renal fibrosis?

Aliskiren directly inhibits renin, reducing angiotensin I generation and downstream angiotensin II. Unlike ACE inhibitors, it also blocks (pro)renin receptor-mediated intracellular signaling (e.g., ERK1/2 activation), which contributes to fibrosis in hyperglycemic conditions. In diabetic rat models, aliskiren reduced interstitial fibrosis more effectively than perindopril, an ACE inhibitor, despite comparable blood pressure control .

Q. What are the implications of the ALTITUDE trial’s early termination for designing future aliskiren studies?

The trial highlighted risks of combining aliskiren with ACE inhibitors/ARBs in diabetic patients, including hyperkalemia and hypotension. Future protocols must:

Q. What strategies optimize aliskiren’s use in experimental stroke models?

In rodent stroke models (e.g., middle cerebral artery occlusion), aliskiren upregulates neuroprotective pathways (PI3K/AKT/Bcl-2) and attenuates apoptosis (reduced Bax expression). Key considerations include:

- Timing of administration: Pre- vs. post-ischemia .

- Dose selection: 50 mg/kg/day in rats showed significant infarct volume reduction .

- Mechanistic validation via knockout models (e.g., renin-angiotensinogen transgenic mice) .

Methodological Challenges and Solutions

Q. How should researchers address heterogeneity in systematic reviews of aliskiren monotherapy?

- Apply the ICROME checklist to assess overlap between reviews .

- Use meta-regression to explore sources of heterogeneity (e.g., study duration, patient age) .

- Exclude low-quality reviews (e.g., those lacking sensitivity analyses) during evidence synthesis .

Q. What experimental designs are recommended for studying aliskiren’s antioxidant effects in hypertension?

- Use DOCA-salt-induced hypertensive rats to model oxidative stress in target organs (liver, kidney) .

- Quantify antioxidant enzymes (SOD, catalase) in tissue homogenates and lipid peroxidation markers (MDA) .

- Compare aliskiren with RAAS inhibitors (e.g., losartan) to differentiate antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.